(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone
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Overview
Description
The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonbonding pairs of electrons. These nitrogen atoms are often part of a larger molecule’s active site, interacting with other molecules through hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a benzylthiol group and a p-tolyl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the imidazole ring might participate in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the imidazole ring might contribute to its basicity, while the benzylthiol group could influence its reactivity .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
- Facile Synthesis Techniques : Innovative synthesis methods have been developed for related heterocyclic compounds, demonstrating versatile approaches to access complex structures. For instance, Mabkhot et al. (2010) describe a facile synthesis of thieno[2,3-b]-thiophene derivatives, showcasing methodologies that could potentially be applied to synthesize compounds like "(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone" (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).
- Catalyst- and Solvent-Free Syntheses : Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis for benzamide derivatives, highlighting the potential for environmentally friendly and efficient production techniques that could be relevant for similar compounds (Moreno-Fuquen et al., 2019).
Potential Therapeutic Uses
- Antimycobacterial Activity : Synthesis of imidazole derivatives with noted antimycobacterial activity by Miranda & Gundersen (2009) suggests the potential of structurally related compounds for therapeutic applications (Miranda & Gundersen, 2009).
- Antioxidant Activity : The synthesis and evaluation of antioxidant activities of aminothiazoles by Satheesh et al. (2017) indicate the possibility of similar compounds possessing beneficial antioxidant properties, which could have implications for health and disease management (Satheesh et al., 2017).
Material Science Applications
- Fluorophore Development : Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones, which are critical for developing novel fluorophores. This research could inform the development of materials and compounds with enhanced photostability and spectroscopic properties, relevant to the synthesis and application of compounds like "this compound" (Woydziak, Fu, & Peterson, 2012).
Future Directions
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-7-15(8-6-13)17(22)21-10-9-20-18(21)23-12-14-3-2-4-16(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGGDUFQDGOXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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